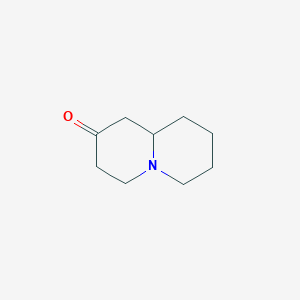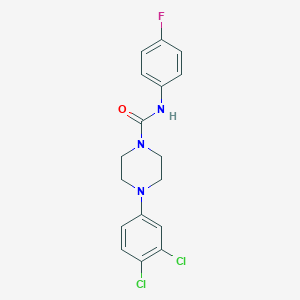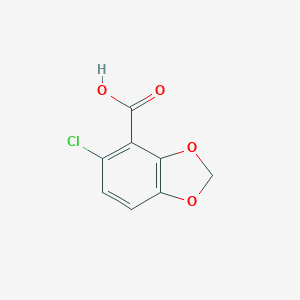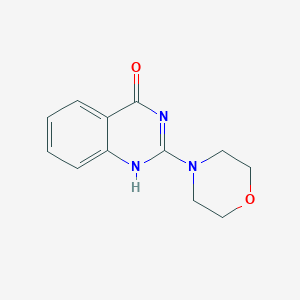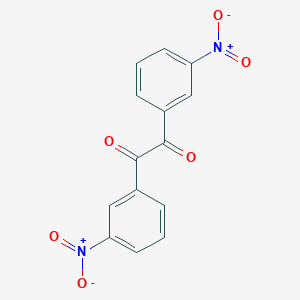
Benzil, 3,5'-dinitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzil, 3,5'-dinitro- is a chemical compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound has been used in various fields of research such as organic chemistry, biochemistry, and pharmacology. In
Applications De Recherche Scientifique
Benzil, 3,5'-dinitro- has been used in various scientific research applications. It has been used as a fluorescent probe to study the binding properties of proteins and DNA. It has also been used as a reagent in organic synthesis to produce complex compounds. In addition, it has been used as a model compound to study the mechanism of action of other compounds.
Mécanisme D'action
Benzil, 3,5'-dinitro- has been shown to interact with proteins and nucleic acids through non-covalent interactions such as hydrogen bonding and electrostatic interactions. It has also been shown to form complexes with metal ions such as copper and zinc. The mechanism of action of Benzil, 3,5'-dinitro- is still being studied, and further research is needed to fully understand its interactions with biological molecules.
Effets Biochimiques Et Physiologiques
Benzil, 3,5'-dinitro- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant properties and can scavenge free radicals. In addition, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Benzil, 3,5'-dinitro- has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also a fluorescent probe that can be used to study the binding properties of proteins and DNA. However, it also has some limitations. It is a toxic compound that requires special handling and disposal procedures. It is also a highly reactive compound that can form explosive mixtures with other compounds.
Orientations Futures
There are several future directions for the study of Benzil, 3,5'-dinitro-. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of action of Benzil, 3,5'-dinitro- and its interactions with biological molecules. Finally, the development of new applications for Benzil, 3,5'-dinitro- in fields such as drug discovery and materials science is an area of active research.
Conclusion:
Benzil, 3,5'-dinitro- is a unique and versatile compound that has been widely used in scientific research. Its synthesis method has been optimized, and it has been used in various fields of research such as organic chemistry, biochemistry, and pharmacology. It has several advantages for lab experiments, but it also has some limitations. Further research is needed to fully understand its mechanism of action and to develop new applications for this compound.
Méthodes De Synthèse
The synthesis of Benzil, 3,5'-dinitro- is a multi-step process that involves the reaction of nitric acid and benzene. The first step involves the nitration of benzene, which produces nitrobenzene. The second step involves the oxidation of nitrobenzene to produce Benzil. Finally, the third step involves the nitration of Benzil to produce Benzil, 3,5'-dinitro-. The synthesis method has been widely studied and optimized to improve the yield and purity of the compound.
Propriétés
Numéro CAS |
5913-06-4 |
|---|---|
Nom du produit |
Benzil, 3,5'-dinitro- |
Formule moléculaire |
C14H8N2O6 |
Poids moléculaire |
300.22 g/mol |
Nom IUPAC |
1,2-bis(3-nitrophenyl)ethane-1,2-dione |
InChI |
InChI=1S/C14H8N2O6/c17-13(9-3-1-5-11(7-9)15(19)20)14(18)10-4-2-6-12(8-10)16(21)22/h1-8H |
Clé InChI |
SGKVXDKTNJHBCA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Autres numéros CAS |
5913-06-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4',4'''-Bi[benzenesulfonanilide]](/img/structure/B184103.png)
![1-[[(2S)-2-(2,4-difluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole](/img/structure/B184106.png)
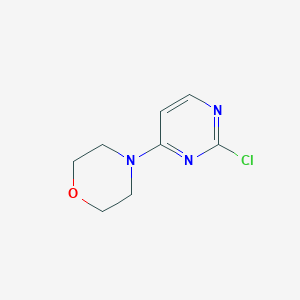
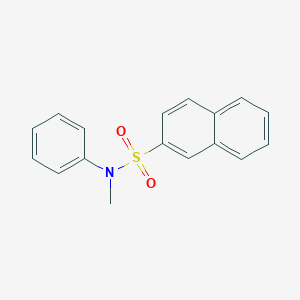
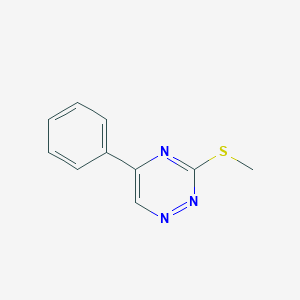
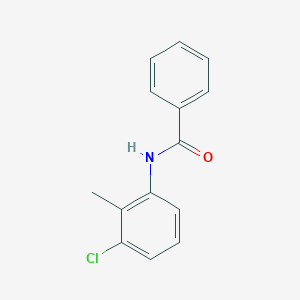
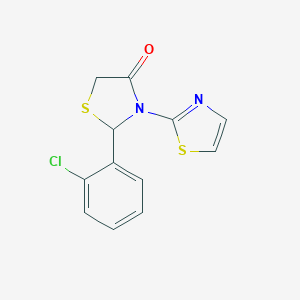
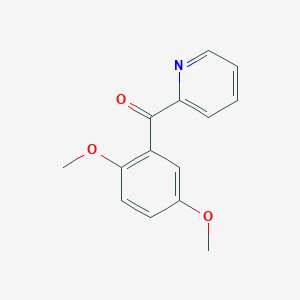
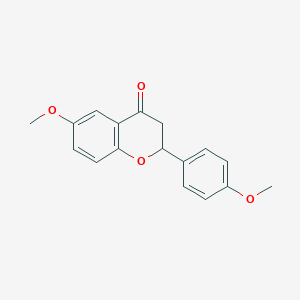
![Hexahydrospiro[1,3-benzodioxole-2,1'-cyclohexane]-4,5,6,7-tetrol](/img/structure/B184118.png)
